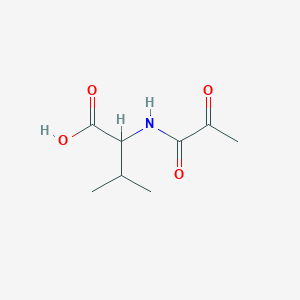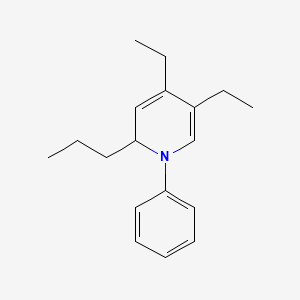
4,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine is an organic compound with the molecular formula C18H25N. It is a derivative of dihydropyridine, a class of compounds known for their diverse applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with ethyl, phenyl, and propyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine typically involves the condensation of butyraldehyde and aniline. The reaction is carried out in a four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel. The process involves the following steps :
Initial Setup: Add 86 grams of deionized water, 9.8 grams (0.16 moles) of acetic acid, and 216 grams (3.0 moles) of butyraldehyde to the flask.
Addition of Aniline: While cooling and stirring, add 60 grams (0.64 moles) of aniline over 35 minutes, maintaining the reaction temperature at 20°C.
Stirring and Heating: Stir the reaction mixture at temperatures below 25°C for one hour. Then, heat the mixture to 75°C and maintain this temperature for two hours.
Reflux: Finally, heat the reaction mixture to reflux (~90°C) and maintain for five hours.
Separation and Distillation: Cool the reaction mixture, separate the layers, and distill the organic layer under reduced pressure to obtain the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: The ethyl, phenyl, and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a variety of functionalized dihydropyridine compounds .
Applications De Recherche Scientifique
4,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 4,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine involves its interaction with specific molecular targets and pathways. As a dihydropyridine derivative, it may interact with calcium channels, influencing cellular processes such as muscle contraction and neurotransmitter release. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine
- N-Phenyl-3,5-diethyl-2-propyl-1,2-dihydropyridine
- 3,5-Diethyl-N-phenyl-2-propyl-1,2-dihydropyridine
Uniqueness
4,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine is unique due to its specific substitution pattern on the dihydropyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
852826-01-8 |
|---|---|
Formule moléculaire |
C18H25N |
Poids moléculaire |
255.4 g/mol |
Nom IUPAC |
4,5-diethyl-1-phenyl-2-propyl-2H-pyridine |
InChI |
InChI=1S/C18H25N/c1-4-10-18-13-15(5-2)16(6-3)14-19(18)17-11-8-7-9-12-17/h7-9,11-14,18H,4-6,10H2,1-3H3 |
Clé InChI |
UMGDHRMYJROIMS-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C=C(C(=CN1C2=CC=CC=C2)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


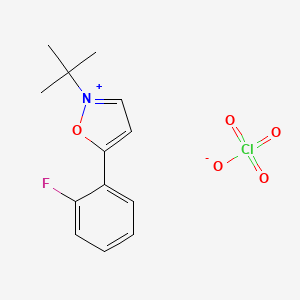

![6,10,11-Trimethoxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one](/img/structure/B14178428.png)
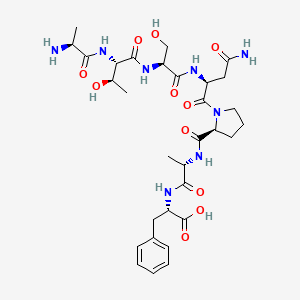
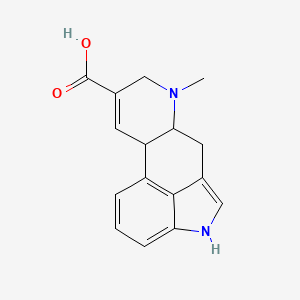
![4-[4-(Triphenylethenyl)phenyl]morpholine](/img/structure/B14178453.png)
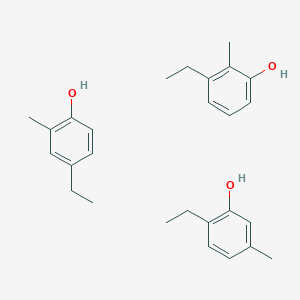
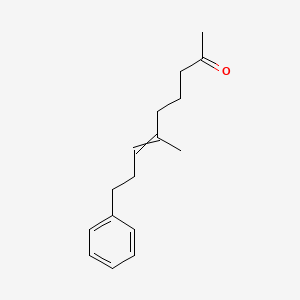
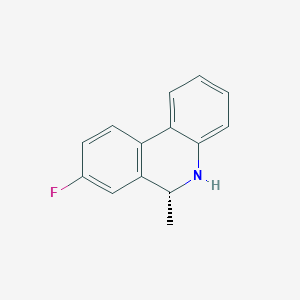
![(1S,2R,3S,6R)-4-Bromo-7-oxabicyclo[4.1.0]hept-4-ene-2,3-diol](/img/structure/B14178480.png)
![2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14178483.png)
![9-Azabicyclo[4.2.1]non-2-ene, 2-(5-pyrimidinyl)-, (1S,6S)-](/img/structure/B14178485.png)

